

# A Comparative Guide to AKT Inhibitors: Afuresertib vs. Capivasertib

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For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] **Afuresertib** and Capivasertib are two prominent orally bioavailable pan-AKT inhibitors that have been extensively investigated for their anti-cancer properties.[4][5][6] This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these targeted therapies.

### **Mechanism of Action**

Both **Afuresertib** and Capivasertib are ATP-competitive inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3), albeit with differing potencies.[4][5][6] By binding to the ATP-binding pocket of AKT, they prevent its phosphorylation and activation, thereby inhibiting downstream signaling and leading to decreased cell proliferation and increased apoptosis.[1][2][7]

**Afuresertib** (GSK2110183) is a potent inhibitor of AKT1, AKT2, and AKT3 with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[4] It has demonstrated concentration-dependent effects on the phosphorylation of multiple AKT substrates, including GSK3b, PRAS40, FOXO, and Caspase 9.[4]



Capivasertib (AZD5363) is also a highly potent pan-AKT kinase inhibitor with similar activity against all three AKT isoforms.[5] It effectively down-regulates the phosphorylation of downstream substrates like GSK3β and PRAS40 in various cancer cell lines.[5]

### **Preclinical Efficacy**

The preclinical activity of both inhibitors has been evaluated in a range of cancer cell lines and xenograft models.

**Afuresertib** has shown sensitivity in 65% of hematological cell lines (EC50 < 1  $\mu$ M) and 21% of solid tumor cell lines (EC50 < 1  $\mu$ M).[4] In mouse xenograft models of various human tumors, oral administration of **Afuresertib** resulted in dose-dependent growth delays.[8]

Capivasertib has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in preclinical models of breast, prostate, and ovarian cancers. [2][9] Its efficacy is particularly noted in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.[5][9] Preclinical studies have also suggested a synergistic effect when combined with endocrine therapies like fulvestrant.[10]

### **Clinical Efficacy and Safety**

The clinical development of Capivasertib is more advanced than that of **Afuresertib**, with Capivasertib having received FDA approval for specific indications.

### **Afuresertib Clinical Trials**

A Phase 1 study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[8][11] In this study, three multiple myeloma patients achieved partial responses, and three others had minimal responses.[8][11] The most common adverse events were nausea, diarrhea, and dyspepsia.[8][11]

In a Phase 1b study for HR+/HER2- breast cancer, **Afuresertib** in combination with fulvestrant showed promising efficacy.[12] The confirmed overall response rate (ORR) was 30% in the total population and 45.4% in patients with PIK3CA/AKT1/PTEN alterations.[12] The median progression-free survival (PFS) was 7.3 months for both groups.[12] The combination was well-tolerated with no serious adverse events reported.[12]



However, a Phase 2 trial of **Afuresertib** with paclitaxel in platinum-resistant ovarian cancer failed to meet its primary endpoint of significantly improving progression-free survival in the overall population.[13] A subgroup of patients with phosphor-AKT positive tumors did show a significant improvement in PFS (5.4 months vs. 2.9 months).[13]

### **Capivasertib Clinical Trials**

Capivasertib has undergone extensive clinical evaluation, particularly in breast cancer. The Phase III CAPItello-291 trial was a landmark study evaluating Capivasertib in combination with fulvestrant for patients with HR-positive, HER2-negative advanced breast cancer who had progressed on or after endocrine therapy.[14][15] The trial met its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in PFS in both the overall population and in a prespecified biomarker subgroup with PIK3CA, AKT1, or PTEN alterations.[14][15]

In the overall population of the CAPItello-291 study, the median PFS was 7.2 months with Capivasertib-fulvestrant versus 3.6 months with placebo-fulvestrant.[15] In the AKT pathway-altered population, the median PFS was 7.3 months versus 3.1 months, respectively.[15] Based on these results, Capivasertib (brand name Truqap) in combination with fulvestrant was granted FDA approval for this patient population.[16][17]

The most common grade ≥3 adverse events with Capivasertib include hyperglycemia, diarrhea, and maculopapular rash.[5][18]

### **Data Presentation**

Table 1: In Vitro Potency of Afuresertib and Capivasertib



Inhibitor	Target	Ki (nM)	EC50 (nM)	Reference
Afuresertib	AKT1	0.08	-	[4]
AKT2	2	-	[4]	
AKT3	2.6	-	[4]	_
E17K AKT1 mutant	-	0.2	[4]	-
Capivasertib	Pan-AKT	Similar activity against all three isoforms	-	[5]

Table 2: Clinical Efficacy of Afuresertib in Combination with Fulvestrant in HR+/HER2- Breast Cancer (Phase Ib)

Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
Total Population	30%	7.3 months	[12]
PIK3CA/AKT1/PTEN Altered	45.4%	7.3 months	[12]

# Table 3: Clinical Efficacy of Capivasertib in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (CAPItello-291, Phase III)



Patient Population	Median Progression-Free Survival (PFS)	Hazard Ratio (HR)	Reference
Overall Population	7.2 months (Capivasertib) vs. 3.6 months (Placebo)	0.60	[15]
AKT Pathway-Altered	7.3 months (Capivasertib) vs. 3.1 months (Placebo)	0.50	[15]

## Experimental Protocols Afuresertib In Vitro Kinase Assay

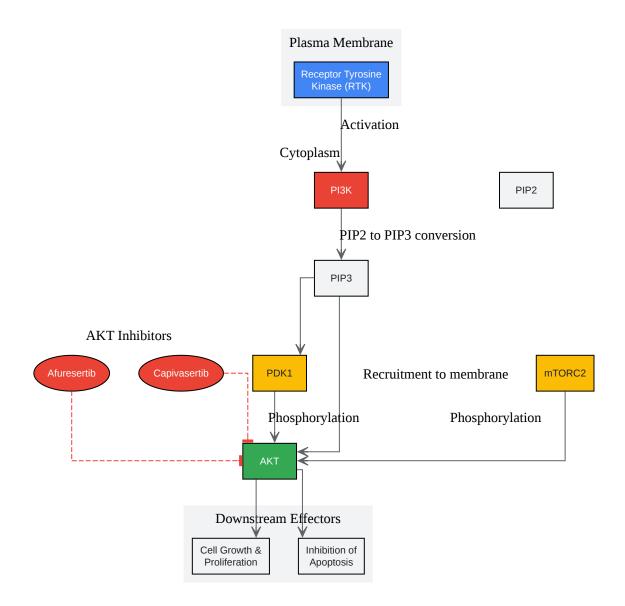
The inhibitory activity of **Afuresertib** against AKT isoforms was determined using a filter binding assay. The enzyme and inhibitor were pre-incubated for one hour, followed by the addition of a GSKα peptide substrate and [y33P] ATP. The reaction was terminated after two hours, and the radiolabeled peptide product was captured on a phosphocellulose filter plate for quantification.[4]

### Capivasertib Clinical Trial (CAPItello-291)

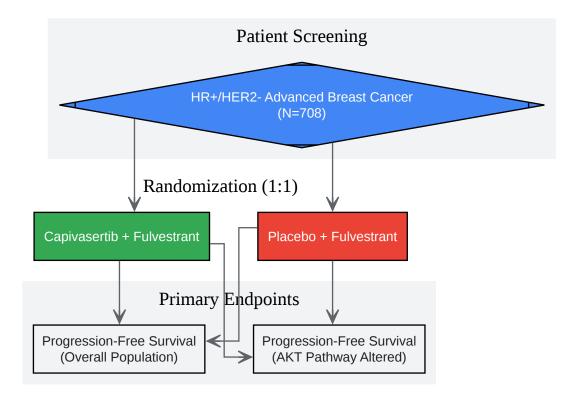
This was a global, double-blind, randomized, placebo-controlled Phase III trial that enrolled 708 adult patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[14] Patients were randomized to receive either Capivasertib (400 mg twice daily, 4 days on/3 days off) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[19] The dual primary endpoints were investigator-assessed PFS in the overall population and in a subgroup of patients with tumors harboring qualifying alterations in PIK3CA, AKT1, or PTEN genes.[14]

### **Visualizations**









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